Imidaprilat
Vue d'ensemble
Description
Le chlorhydrate de RS 79948 est un antagoniste puissant et sélectif du récepteur adrénergique alpha-2. Il est connu pour sa forte affinité pour les sous-types de récepteurs adrénergiques alpha-2A, alpha-2B et alpha-2C, avec des valeurs de constantes de dissociation de 0,18, 0,19 et 0,42 nanomolaire, respectivement . Le nom chimique du composé est (8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-décahydro-3-méthoxy-12-(éthylsulfonyl)-6H-isoquino[2,1-g][1,6]naphthyridine chlorhydrate .
Applications De Recherche Scientifique
Le chlorhydrate de RS 79948 est largement utilisé en recherche scientifique en raison de son antagonisme sélectif des récepteurs adrénergiques alpha-2. Ses applications comprennent :
Neurosciences : Étude du rôle des récepteurs adrénergiques alpha-2 dans le système nerveux central.
Pharmacologie : Investigation des effets de l'antagonisme des récepteurs adrénergiques alpha-2 sur divers processus physiologiques.
Développement de médicaments : Servir de composé de tête pour développer de nouvelles thérapies ciblant les récepteurs adrénergiques alpha-2.
5. Mécanisme d'Action
Le chlorhydrate de RS 79948 exerce ses effets en se liant aux récepteurs adrénergiques alpha-2, empêchant la liaison des agonistes endogènes comme la norépinéphrine. Cet antagonisme conduit à une libération accrue de norépinéphrine et d'autres neurotransmetteurs, affectant divers processus physiologiques tels que la régulation de la pression artérielle et la sédation .
Mécanisme D'action
Target of Action
Imidaprilat, the active metabolite of Imidapril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased aldosterone secretion . Aldosterone promotes the reabsorption of sodium and water in the kidneys, which can increase blood volume and subsequently, blood pressure. Therefore, the action of this compound indirectly leads to a decrease in blood volume, aiding in the reduction of blood pressure .
Pharmacokinetics
About 70% of the ingested Imidapril is absorbed quickly from the gut . This percentage is reduced significantly when taken with a fatty meal . It reaches highest blood plasma concentrations after two hours and has a biological half-life of two hours . Imidapril is a prodrug and is activated to this compound, which reaches highest plasma concentrations after 7 hours, has an initial half-life of 7 to 9 hours and a terminal half-life of more than 24 hours . The absolute bioavailability of this compound is 42% . About 40% of the drug is excreted via the urine and 50% via the bile and feces .
Action Environment
The absorption of Imidapril is significantly reduced when it is administered with a high-fat meal . Therefore, dietary factors can influence the bioavailability and efficacy of this compound . Furthermore, certain drug interactions can affect the action of this compound. For instance, Rifampicin reduces the activation of Imidapril to its active metabolite this compound . Also, like other ACE inhibitors, Imidapril increases potassium levels in the blood and can therefore cause hyperkalemia, especially when combined with potassium-sparing diuretics or potassium substitution .
Analyse Biochimique
Biochemical Properties
Imidaprilat interacts with the angiotensin-converting enzyme (ACE), inhibiting its activity . This interaction suppresses the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The inhibition of ACE also leads to an increase in bradykinin levels, which can contribute to the vasodilatory effect .
Cellular Effects
This compound influences cell function by reducing the levels of angiotensin II, leading to peripheral vasodilation, reduced systemic BP, and decreased renal sodium and water retention . It also has renoprotective effects in patients with type 1 diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE, which suppresses the conversion of angiotensin I to angiotensin II . This results in a decrease in total peripheral resistance and systemic BP . The reduction in angiotensin II levels also decreases aldosterone secretion, further contributing to the antihypertensive effect .
Temporal Effects in Laboratory Settings
After oral administration, steady-state maximum plasma concentrations of this compound are achieved in a median time of 2 and 5 hours . The terminal elimination half-life of this compound is approximately 24 hours, allowing for once-daily administration .
Metabolic Pathways
This compound is involved in the renin-angiotensin system (RAS) pathway . It inhibits the conversion of angiotensin I to angiotensin II by blocking the action of ACE . This leads to a decrease in angiotensin II and aldosterone levels, resulting in vasodilation and decreased sodium and water retention .
Transport and Distribution
This compound is primarily excreted in the urine (approximately 40%) and faeces (approximately 50%)
Subcellular Localization
As an ACE inhibitor, it is likely to interact with ACE present on the cell surface and within the circulation .
Méthodes De Préparation
La synthèse du chlorhydrate de RS 79948 implique plusieurs étapes, à partir des dérivés d'isoquinoléine appropriés. Les étapes clés comprennent :
Formation du noyau d'isoquinoléine : Cela implique des réactions de cyclisation dans des conditions spécifiques.
Méthoxylation et sulfonylation : Introduction des groupes méthoxy et éthylsulfonyle dans la structure de base.
Formation du chlorhydrate : La dernière étape consiste à convertir la base libre en sa forme de sel de chlorhydrate.
Les méthodes de production industrielle sont généralement propriétaires, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Le chlorhydrate de RS 79948 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution : Les groupes méthoxy et éthylsulfonyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de RS 79948 est unique en raison de sa forte sélectivité et de sa puissance pour les récepteurs adrénergiques alpha-2. Les composés similaires comprennent :
Yohimbine : Un autre antagoniste des récepteurs adrénergiques alpha-2, mais avec une sélectivité inférieure.
Rauwolscine : Structure et fonction similaires, mais moins puissant.
Le chlorhydrate de RS 79948 se distingue par sa sélectivité et sa puissance supérieures, ce qui en fait un outil précieux en recherche et dans les applications thérapeutiques potentielles.
Activité Biologique
Imidaprilat is the active metabolite of imidapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and mechanisms of action. This article delves into the pharmacokinetics, pharmacodynamics, and various biological activities associated with this compound, supported by relevant studies and data.
Pharmacokinetics
This compound exhibits a prolonged half-life and sustained plasma concentrations when administered. A study involving spontaneously hypertensive rats demonstrated that subcutaneous infusion of imidapril resulted in stable plasma levels of this compound over four weeks, indicating effective drug delivery and absorption . The pharmacokinetic profile suggests that this compound can provide long-term antihypertensive effects without significant fluctuations in plasma levels.
Pharmacodynamics
The pharmacodynamic effects of this compound include:
- Blood Pressure Reduction : this compound effectively lowers systolic blood pressure (SBP) through inhibition of the ACE enzyme, which decreases the formation of angiotensin II, a potent vasoconstrictor .
- ACE Activity Modulation : Studies show that this compound can reduce ACE activity, which correlates with decreased plasma levels of angiotensin II and subsequent vasodilation .
Immunomodulatory Effects
This compound has been shown to exert immunomodulatory effects. Research indicates that ACE inhibitors, including this compound, can influence cytokine production, potentially benefiting patients with cardiovascular diseases by reducing inflammation . For example:
- Cytokine Regulation : this compound may enhance the production of anti-inflammatory cytokines like IL-10 while decreasing pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can alleviate inflammatory responses associated with heart failure and other cardiovascular conditions .
Neuroprotective Properties
This compound has demonstrated neuroprotective effects in various studies. It has been reported to reduce oxidative stress markers in neuronal tissues, suggesting a potential role in protecting against neurodegeneration .
Cardiovascular Benefits
This compound's cardiovascular benefits extend beyond blood pressure reduction:
- Endothelial Function : It improves endothelial function by enhancing nitric oxide availability, which plays a crucial role in vascular relaxation and overall cardiovascular health .
- Oxidative Stress Reduction : this compound has been shown to diminish reactive oxygen species (ROS) generation, thereby protecting cardiovascular tissues from oxidative damage .
Study on Hypertensive Patients
A clinical study involving Japanese hypertensive patients assessed the response to imidapril based on ACE genotype. The findings indicated that while plasma ACE activity varied among genotypes, the antihypertensive effect of imidapril was consistent across different genetic backgrounds, highlighting its efficacy regardless of individual genetic predispositions .
Comparative Study with Enalapril
A comparative study between imidapril and enalapril revealed that this compound did not significantly inhibit aminopeptidase P activity in the trachea, unlike enalapril. This difference may explain the lower incidence of cough associated with imidapril compared to other ACE inhibitors .
Propriétés
IUPAC Name |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVNRVDTAPBNR-UBHSHLNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-44-8 | |
Record name | Imidaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidaprilat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMIDAPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imidaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.